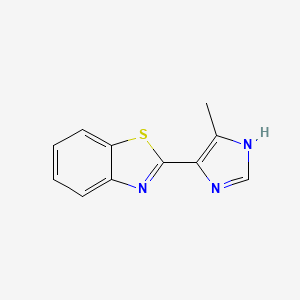
2,5-Bis(Diphenylphosphino)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-2,5-Bis(diphenylphosphino)hexane is a chiral diphosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring two diphenylphosphino groups attached to a hexane backbone, allows it to coordinate with transition metals, forming complexes that can catalyze a variety of chemical reactions with high enantioselectivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Bis(diphenylphosphino)hexane typically involves the following steps:
Starting Materials: The synthesis begins with (R,R)-2,5-hexanediol.
Phosphination: The diol is reacted with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups.
Purification: The product is purified using column chromatography to obtain the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of (2R,5R)-2,5-Bis(diphenylphosphino)hexane follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of (R,R)-2,5-hexanediol and chlorodiphenylphosphine are used.
Automated Reaction Systems: Automated systems ensure precise control of reaction conditions, such as temperature and pressure.
High-Throughput Purification: Techniques like high-performance liquid chromatography (HPLC) are employed for efficient purification.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-2,5-Bis(diphenylphosphino)hexane undergoes various types of reactions, including:
Coordination Reactions: It forms complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The ligand can participate in substitution reactions where one of the diphenylphosphino groups is replaced by another ligand.
Common Reagents and Conditions
Coordination Reactions: Typically carried out in solvents like dichloromethane or toluene, under an inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Reagents like halides or other phosphines are employed under controlled conditions.
Major Products
Metal Complexes: The primary products are metal-ligand complexes used in catalysis.
Phosphine Oxides: Formed during oxidation reactions.
Substituted Ligands: Result from substitution reactions.
Aplicaciones Científicas De Investigación
(2R,5R)-2,5-Bis(diphenylphosphino)hexane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of chiral molecules that are biologically active.
Medicine: Utilized in the development of pharmaceuticals, especially those requiring chiral purity.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism by which (2R,5R)-2,5-Bis(diphenylphosphino)hexane exerts its effects involves:
Coordination with Metals: The diphosphine ligand coordinates with transition metals, forming a stable complex.
Catalytic Activity: The metal-ligand complex facilitates various catalytic reactions by providing a chiral environment, leading to high enantioselectivity.
Molecular Targets: The primary targets are the substrates involved in the catalytic reactions, which are transformed into chiral products.
Comparación Con Compuestos Similares
Similar Compounds
®-BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.
DIPAMP: A chiral diphosphine ligand with a different backbone structure.
Uniqueness
(2R,5R)-2,5-Bis(diphenylphosphino)hexane is unique due to its hexane backbone, which provides a different steric environment compared to other ligands like ®-BINAP and DIPAMP. This uniqueness allows it to achieve high enantioselectivity in specific catalytic reactions where other ligands may not be as effective.
Propiedades
IUPAC Name |
5-diphenylphosphanylhexan-2-yl(diphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P2/c1-25(31(27-15-7-3-8-16-27)28-17-9-4-10-18-28)23-24-26(2)32(29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXNCYRUWZPRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)

![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)


![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)
